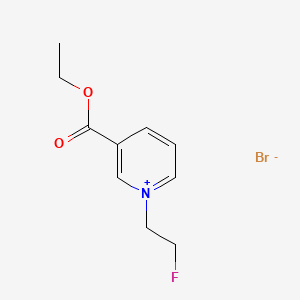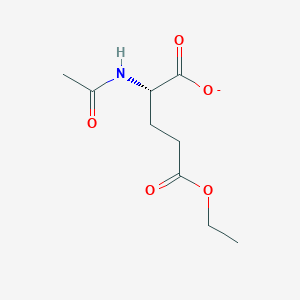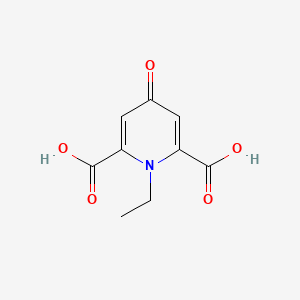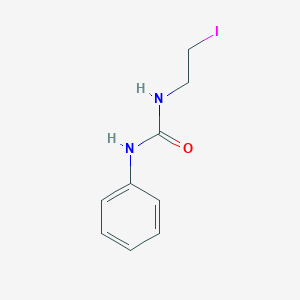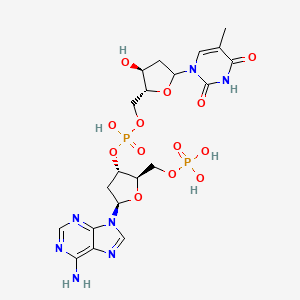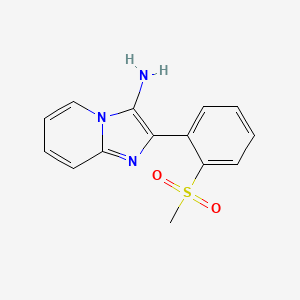
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse pharmacological activities and are widely used in medicinal chemistry. The presence of the amino and methylsulfonyl groups in this compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- can be achieved through various methods. One common approach involves the iodine-catalyzed one-pot three-component condensation reaction. This method uses an aryl aldehyde, 2-aminopyridine, and tert-butyl isocyanide as starting materials. The reaction proceeds through a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyridine derivative in good yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The use of iodine as a catalyst offers a cost-effective and efficient method for producing imidazo[1,2-a]pyridine derivatives at room temperature .
Análisis De Reacciones Químicas
Types of Reactions
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The amino and methylsulfonyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using photocatalysis strategies.
Reduction: Common reducing agents such as sodium borohydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield imidazo[1,2-a]pyridine derivatives with various functional groups, while substitution reactions can introduce different substituents at the amino or methylsulfonyl positions .
Aplicaciones Científicas De Investigación
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating infectious diseases and cancer
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting essential enzymes involved in bacterial cell wall synthesis . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and leading to bacterial cell death.
Comparación Con Compuestos Similares
Imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
Imidazo[1,2-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Shows significant anti-TB activity.
Imidazo[1,5-a]pyridine: Used in agrochemicals and pharmaceuticals.
The uniqueness of imidazo(1,2-a)pyridine, 3-amino-2-(o-methylsulfonylphenyl)- lies in its specific functional groups, which enhance its reactivity and biological activity compared to other similar compounds.
Propiedades
Número CAS |
3323-20-4 |
|---|---|
Fórmula molecular |
C14H13N3O2S |
Peso molecular |
287.34 g/mol |
Nombre IUPAC |
2-(2-methylsulfonylphenyl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C14H13N3O2S/c1-20(18,19)11-7-3-2-6-10(11)13-14(15)17-9-5-4-8-12(17)16-13/h2-9H,15H2,1H3 |
Clave InChI |
JRGRGIWFDHRCHH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1C2=C(N3C=CC=CC3=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



